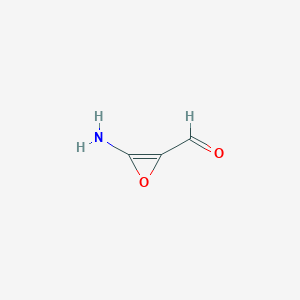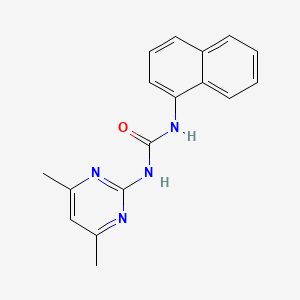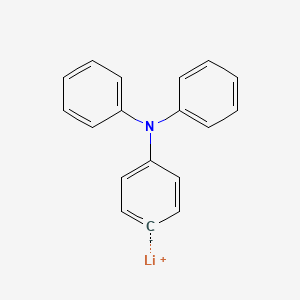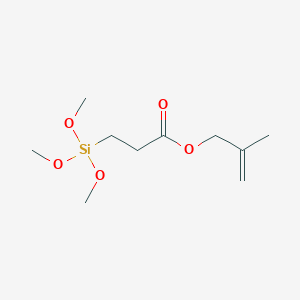![molecular formula C9H7NO B12577259 2H-Oxireno[E]pyrrolo[1,2-A]azepine CAS No. 634917-84-3](/img/structure/B12577259.png)
2H-Oxireno[E]pyrrolo[1,2-A]azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 2H-Oxireno[E]pyrrolo[1,2-A]azepine typically involves cyclization reactions. One common method is the N-acyliminium cyclization, where hydroxylactams are incorporated into the pyrroloisoxazole system . This reaction can be facilitated by Lewis acids such as BF3·Et2O or Sn(NTf2)4. Another approach involves the 1,3-dipolar cycloaddition reaction using nitrile oxides generated from hydroxymoyl chlorides in the presence of triethylamine in benzene .
Analyse Des Réactions Chimiques
2H-Oxireno[E]pyrrolo[1,2-A]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Applications De Recherche Scientifique
2H-Oxireno[E]pyrrolo[1,2-A]azepine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s reactivity and stability make it useful in various industrial applications, including the synthesis of specialty chemicals
Mécanisme D'action
The mechanism of action of 2H-Oxireno[E]pyrrolo[1,2-A]azepine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. Studies have shown that it can inhibit acetylcholinesterase, an enzyme involved in neurotransmission, by binding to its active site and preventing the breakdown of acetylcholine .
Comparaison Avec Des Composés Similaires
2H-Oxireno[E]pyrrolo[1,2-A]azepine can be compared with other similar compounds, such as:
Isoxazolo[5’,4’3,4]pyrrolo[1,2-A]azepine: This compound features an isoxazole ring fused to the pyrroloazepine core and exhibits similar reactivity and applications.
Pyrrolo[1,2-A]azepine: Lacking the oxirane ring, this compound has different chemical properties and reactivity patterns.
Pyrrolo[3,2-B]quinoxaline: Another heterocyclic compound with a different core structure, used primarily as a kinase inhibitor in medicinal chemistry.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
634917-84-3 |
|---|---|
Formule moléculaire |
C9H7NO |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
4-oxa-1-azatricyclo[6.3.0.03,5]undeca-3(5),6,8,10-tetraene |
InChI |
InChI=1S/C9H7NO/c1-2-7-3-4-8-9(11-8)6-10(7)5-1/h1-5H,6H2 |
Clé InChI |
ZVDLVSPPULUXAY-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(O2)C=CC3=CC=CN31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-[bis(2-hydroxyethyl)amino]-](/img/structure/B12577178.png)


![2-{Bis[4-(methylsulfanyl)phenyl]methylidene}-4-hydroxybutanamide](/img/structure/B12577196.png)
![Ethyl-5-aminopyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B12577197.png)

![8-{[3-(1-Methylsilolan-1-YL)propyl]sulfanyl}quinoline](/img/structure/B12577204.png)




![8-{[(Pyridin-2-yl)methyl]sulfanyl}quinoline](/img/structure/B12577248.png)

